molecular formula C12H11BrN4 B1381670 2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1779103-23-9

2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B1381670
CAS No.: 1779103-23-9
M. Wt: 291.15 g/mol
InChI Key: MSARFFTWWUVOQP-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a tetrahydropyrido ring and a bromopyridine substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the construction of the pyrimidine core followed by the introduction of the bromopyridine moiety. One common method involves the reaction of pyridine derivatives with appropriate reagents to form the desired pyrimidine structure. For instance, a Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate can be used to form the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can result in changes to the oxidation state of the compound .

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has a wide range of scientific research applications, including:

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4/c13-9-1-2-11(15-7-9)12-16-6-8-5-14-4-3-10(8)17-12/h1-2,6-7,14H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSARFFTWWUVOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)C3=NC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 3
2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 5
2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 6
2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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